molecular formula C16H14FN3OS B11328989 3-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)urea

3-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)urea

Cat. No.: B11328989
M. Wt: 315.4 g/mol
InChI Key: OOVDEFJCULGBLC-UHFFFAOYSA-N
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Description

    3-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)urea: is a synthetic organic compound.

  • Its chemical formula is

    C17H14FN3OS\text{C}_{17}\text{H}_{14}\text{FN}_3\text{OS}C17​H14​FN3​OS

    .
  • The compound contains a benzothiazole ring, a urea moiety, and a fluorophenyl group.
  • Benzothiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: Explored for antitumor, antibacterial, or antiviral properties.

      Industry: May serve as a dye intermediate or in materials science.

  • Mechanism of Action

      Targets: The compound likely interacts with enzymes, receptors, or cellular components.

      Pathways: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of benzothiazole, urea, and fluorophenyl groups sets this compound apart.

    Remember that this information is based on existing knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases

    Properties

    Molecular Formula

    C16H14FN3OS

    Molecular Weight

    315.4 g/mol

    IUPAC Name

    1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)urea

    InChI

    InChI=1S/C16H14FN3OS/c1-9-6-13-14(7-10(9)2)22-16(19-13)20-15(21)18-12-5-3-4-11(17)8-12/h3-8H,1-2H3,(H2,18,19,20,21)

    InChI Key

    OOVDEFJCULGBLC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NC3=CC(=CC=C3)F

    Origin of Product

    United States

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